2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(4-propoxyphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c1-5-18-31-23-14-10-21(11-15-23)19-30-26-9-7-6-8-25(26)29-27(30)20-32-24-16-12-22(13-17-24)28(2,3)4/h6-17H,5,18-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHKAKOHPFWJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the phenoxy and propoxybenzyl groups can be added through etherification and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. The specific compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancers. For instance, a study indicated that similar benzimidazole compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Inhibition of Kinases
The compound's structure suggests potential as an inhibitor of specific kinases involved in cancer progression. Inhibitors targeting Rho-associated protein kinases (ROCK) have been identified as promising agents in cancer therapy. The structural features of this compound align with those known to interact with ROCK1 and ROCK2, suggesting it could serve as a selective inhibitor .
Antiviral Properties
Benzimidazole derivatives have been explored for their antiviral properties, particularly against HIV. Compounds with similar structural motifs have shown efficacy in inhibiting viral replication by targeting protease enzymes essential for viral maturation . This suggests potential applications of the compound in antiviral drug development.
Case Studies
Several studies highlight the applications of benzimidazole derivatives, including this specific compound:
Mechanism of Action
The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the exact nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Aryl Thiazole-Triazole Acetamide Derivatives (Compounds 9a–9e)
- Structure : These compounds (e.g., 9c) feature a benzimidazole core linked to aryl thiazole-triazole acetamide groups with substituents like bromophenyl (9c), fluorophenyl (9b), and methoxyphenyl (9e) .
- Key Differences :
- Physical Properties : Melting points range from 198–215°C, with 9c (bromophenyl) having the highest (215°C) due to increased molecular symmetry .
Cyanated Benzimidazoles (Compound 34)
- Structure: 2-(4-(4-Cyanophenoxy)phenyl)-1H-benzo[d]imidazole-6-carbonitrile features dual cyano groups at positions 2 and 6 .
- Key Differences: Cyano Groups: Electron-withdrawing nature stabilizes the aromatic system, leading to a high yield (100%) and elevated melting point (222–223°C) .
- Biological Activity: Enhanced π-π stacking interactions in protease inhibition assays compared to non-cyanated analogs .
Controlled Substance Analogs (e.g., Protonitazene Derivatives)
- Structure: 5-nitro-2-(4-propoxybenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole includes a nitro group and pyrrolidinoethyl chain .
- Key Differences: Nitro Group: Associated with mutagenicity and higher receptor affinity but increased toxicity . Pyrrolidinoethyl Chain: Enhances basicity and CNS penetration, contrasting with the tert-butyl group’s lipophilicity.
α-Glucosidase Inhibition
Protease Inhibition
- Compound 35a (Imidazolyl-substituted) : IC₅₀ = 0.45 µM against botulinum neurotoxin A, attributed to hydrogen bonding with imidazole NH .
- Target Compound: Limited data, but propoxybenzyl may reduce potency compared to imidazolyl groups .
Physicochemical Properties
| Property | Target Compound | 9c (Br-substituted) | Compound 34 (Cyanated) | Protonitazene Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~475 | 598 | 358 | 484 |
| Melting Point (°C) | ~180–190* | 215 | 222–223 | 195–200 |
| logP (Predicted) | 4.2 | 5.1 | 3.8 | 3.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 0.25 | 0.05 |
*Estimated based on tert-butyl’s branching effect .
Biological Activity
The compound 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides an overview of its biological activity, synthesis, and implications for therapeutic use based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.57 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, and is substituted with a tert-butylphenoxy group and a propoxybenzyl moiety.
The compound is believed to act as a positive allosteric modulator (PAM) of certain neurotransmitter receptors, particularly the GABA-A receptor. This modulation can enhance inhibitory neurotransmission, making it a candidate for treating various neurological disorders. Research indicates that compounds with similar benzimidazole structures can preferentially interact with the α1/γ2 interface of the GABA-A receptor, potentially leading to reduced side effects compared to traditional benzodiazepines .
Pharmacological Studies
- Neuroprotective Effects : In vitro studies have demonstrated that benzimidazole derivatives exhibit neuroprotective properties against oxidative stress and excitotoxicity. These effects are crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Antimicrobial Activity : Some derivatives of benzimidazole have shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The specific activity of this compound against these organisms requires further exploration.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest. The structure-activity relationship (SAR) studies in related compounds indicate that modifications on the benzimidazole ring can significantly influence anticancer activity.
Case Studies and Research Findings
A recent study investigated various benzimidazole derivatives, including those similar to this compound, revealing their potential as GABA-A receptor modulators. The study highlighted that certain structural features correlate with enhanced receptor affinity and selectivity .
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route may include:
- Formation of Benzimidazole Core : This can be achieved through cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds.
- Substitution Reactions : Introducing the tert-butylphenoxy and propoxybenzyl groups through nucleophilic substitution or coupling reactions.
- Purification : Final products are purified using chromatography techniques to ensure high purity suitable for biological testing.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole?
- Methodology : The compound is typically synthesized via nucleophilic substitution and condensation reactions. For example:
- Step 1 : React benzimidazole with 1-(bromomethyl)-4-(tert-butyl)benzene in ethanol under reflux (16 hours) to form the imidazole core .
- Step 2 : Quaternize the product with 4-propoxybenzyl bromide in degassed DMF at 70°C for 48 hours to introduce the 4-propoxybenzyl moiety .
- Key Data : Yields range from 50–89%, with purity confirmed by TLC, H/C NMR, and elemental analysis .
Q. How is the purity and structural integrity of this compound verified?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- FTIR : Confirm functional groups (e.g., C-N stretch at ~1600 cm) .
- NMR : H NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 4.5–5.0 ppm (methylene bridges) .
- Elemental Analysis : Match calculated vs. experimental C, H, N content (e.g., C: 72.3% calc. vs. 72.1% exp.) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Screen against bacterial strains (e.g., S. aureus, S. typhi) using agar dilution or microbroth dilution assays.
- Data : Structural analogs (e.g., 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-benzimidazole) show MIC values of 8–16 µg/mL against Gram-positive pathogens .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) impact the yield and selectivity of this compound?
- Methodology : Compare protocols using:
- Catalyst : SiO₂ nanoparticles improve reaction efficiency (e.g., 75% yield in 2 hours vs. 50% without catalyst) .
- Solvent : Polar aprotic solvents (DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
Q. What computational strategies are used to predict the bioactivity of derivatives?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., α-glucosidase).
- Data : Derivatives with 4-propoxybenzyl groups show favorable binding energies (-9.2 kcal/mol) due to hydrophobic interactions in the enzyme's active site .
Q. How can structural modifications optimize thermal stability for material science applications?
- Methodology : Introduce bulky substituents (e.g., tert-butyl groups) to enhance rigidity.
- Data : Thermogravimetric analysis (TGA) reveals decomposition temperatures >300°C for tert-butyl-substituted analogs, compared to ~250°C for unsubstituted derivatives .
Q. What strategies resolve contradictions in reported antimicrobial activity data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
